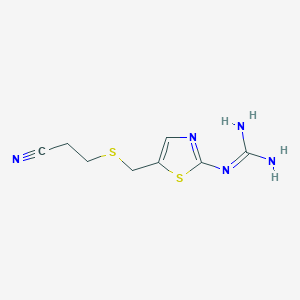

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

Description

Historical Development of Thiazole-Guanidine Chemistry

The fusion of thiazole and guanidine moieties originated in the early 20th century following the isolation of thiamine (vitamin B~1~), whose thiazolium ring demonstrated unique biochemical reactivity. Systematic synthesis of thiazolylguanidines began in the 1950s with Hantzsch thiazole synthesis adaptations, enabling controlled incorporation of guanidine groups at the C2 position. A pivotal 1987 study by Müller et al. established the base-catalyzed condensation of 2-aminothiazoles with cyanamide, producing stable N-thiazolylguanidines.

Table 1: Key Milestones in Thiazole-Guanidine Chemistry

The introduction of cyanoethylthio substituents, as seen in 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine (CAS 131184-89-9), emerged from 1990s efforts to modulate compound lipophilicity while retaining hydrogen-bonding capacity.

Significance in Medicinal Chemistry Research

Thiazolylguanidines exhibit broad bioactivity profiles due to their dual hydrogen-bond donor/acceptor capabilities and aromatic stabilization. The prototypical compound 2-(thiazol-2-yl)guanidine shows:

- Antimicrobial activity : Disruption of bacterial membrane integrity via thiazole sulfur-lipid interactions (MIC = 32–64 µg/mL against S. aureus and E. coli)

- Anticancer potential : Inhibition of HT29 colon cancer cell proliferation (IC~50~ = 2.01 µM for derivative 22 )

- Receptor modulation : Selective α~2~-adrenoceptor binding through thiophene/thiazole bioisosteric replacement

Table 2: Comparative Bioactivity of Thiazolylguanidine Derivatives

The cyanoethylthio group in this compound enhances solubility (logP = 1.8) compared to alkylthio analogs (logP = 2.4–3.1), enabling better pharmacokinetic profiling.

Evolution of Scientific Understanding of Thiazolylguanidine Tautomerism

Early structural depictions often misassigned thiazolylguanidines as 1-substituted rather than 2-substituted isomers. B3LYP/6-31+G(d) computational studies in 2012 definitively established 2-(thiazol-2-yl)guanidine as the dominant tautomer, with protonation occurring preferentially at the thiazole N3 position. Key findings include:

- Energy difference : 2-substituted form is 9.3 kcal/mol more stable than 1-substituted tautomer

- Electronic effects : NBO analysis shows 78% electron density localization at C2-NH group

- Protonation impact : Generates ::N(←L)~2~^⊕^ system with divalent N(I) character, altering reactivity

Table 3: Tautomeric Stability Data for 2-(Thiazol-2-yl)guanidine

| Parameter | 1-Substituted | 2-Substituted |

|---|---|---|

| ΔG (kcal/mol) | +9.3 | 0 (reference) |

| NPA Charge (N1) | -0.52 | -0.61 |

| HOMA Index | 0.78 | 0.89 |

These insights revolutionized synthetic strategies, guiding regioselective modifications at C5 and N1 positions in derivatives like this compound.

Research Trajectory of Cyanoethylthio-Substituted Thiazoles

The introduction of (2-cyanoethylthio)methyl groups at thiazole C5 represents a strategic advancement in heterocyclic drug design. For this compound:

- Synthesis : Achieved via nucleophilic substitution of 5-(chloromethyl)thiazole intermediates with 2-cyanoethyl mercaptan

- Structural features :

- Applications :

Table 4: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C~8~H~11~N~5~S~2~ | HRMS |

| Molecular Weight | 241.34 g/mol | Calculated |

| logP | 1.8 | HPLC determination |

| Aqueous Solubility | 0.8 mg/mL (25°C) | Shake-flask |

Recent studies exploit its thioether moiety for controlled release applications, where enzymatic cleavage (e.g., by glutathione S-transferase) liberates active thiol-containing metabolites.

Properties

IUPAC Name |

2-[5-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S2/c9-2-1-3-14-5-6-4-12-8(15-6)13-7(10)11/h4H,1,3,5H2,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZPFQMDAQAFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N=C(N)N)CSCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction, where a cyanoethyl thiol reacts with the thiazole ring.

Attachment of the Guanidine Group: The final step involves the reaction of the intermediate compound with guanidine to form the desired product.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine has been evaluated for its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/mL .

Anticancer Properties

Thiazole derivatives are also explored for their anticancer potential. In vitro studies have demonstrated that related compounds can induce cytotoxicity in several cancer cell lines, including human glioblastoma and melanoma cells . The presence of electron-withdrawing groups in the thiazole structure has been associated with enhanced anticancer activity, suggesting that this compound may possess similar properties .

Anticonvulsant Activity

Some thiazole derivatives have shown promising results in anticonvulsant activity tests. For instance, compounds structurally related to this compound have been reported to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy treatment .

Pesticidal Activity

Thiazole derivatives have been investigated for their pesticidal properties. The structural characteristics of this compound suggest potential use as a fungicide or herbicide. Compounds similar to this thiazole derivative have exhibited efficacy against various plant pathogens and pests, making them candidates for agricultural applications .

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices has been explored for developing materials with enhanced properties. The unique chemical structure of this compound allows it to act as a cross-linking agent or a functional additive in polymer synthesis, potentially improving thermal stability and mechanical strength .

Case Study: Anticancer Screening

A recent study evaluated the anticancer effects of various thiazole derivatives, including those related to this compound). The results indicated that certain analogues exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 10–30 µM . This highlights the compound's potential as a lead structure for further development in cancer therapeutics.

Case Study: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, thiazole derivatives were tested against a panel of bacterial strains. The results demonstrated that compounds structurally related to this compound showed varying degrees of inhibition, suggesting that modifications to the thiazole ring could enhance antimicrobial activity .

Mechanism of Action

The mechanism of action of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring and guanidine group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Biological Activity

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a guanidine moiety. The following sections detail its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₁N₅S₂ |

| Molecular Weight | 241.34 g/mol |

| IUPAC Name | 2-[5-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine |

| CAS Number | 131184-89-9 |

| PubChem CID | 117811665 |

Antibacterial Activity

Thiazole derivatives, including the compound , are known for their significant antibacterial properties. Research has shown that compounds containing thiazole rings exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Antibacterial Properties

- In a study evaluating various thiazole derivatives, the compound demonstrated enhanced antibacterial activity compared to standard antibiotics like Oxytetracycline. The Minimum Inhibitory Concentration (MIC) values for the compound were significantly lower against strains such as Staphylococcus aureus and Escherichia coli, indicating strong potential as an antibacterial agent .

Bacterial Strain MIC (µg/mL) Comparison with Oxytetracycline Staphylococcus aureus 7.8 8-fold higher Escherichia coli 15.6 16-fold higher Pseudomonas aeruginosa 31.25 Equivalent - Mechanism of Action

Other Biological Activities

In addition to its antibacterial properties, this compound has been investigated for other biological activities:

- Antiviral Activity : Some thiazole derivatives have shown promise in inhibiting viral replication, making them candidates for further research in antiviral drug development .

- Antitumor Properties : Preliminary studies suggest that thiazole compounds may have antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells .

Safety and Toxicity

The compound carries several hazard statements indicating potential health risks if mishandled. It is classified with warnings related to skin irritation and respiratory issues upon exposure . Proper safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the optimal synthetic routes for 1-(5-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine, and how can reaction yields be improved?

The synthesis of thiazole-guanidine derivatives typically involves cyclization reactions between thiourea intermediates and α-halo ketones or aldehydes. For this compound, a multi-step approach may include:

- Thioether formation : Reacting 2-cyanoethyl thiol with a bromomethyl-thiazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the (2-cyanoethyl)thiomethyl-thiazole intermediate .

- Guanidine introduction : Coupling the intermediate with a guanidine source (e.g., cyanamide or protected guanidine) in polar aprotic solvents like DMSO or DMF at elevated temperatures (80–100°C) . Yield optimization can involve catalyst screening (e.g., CuI for thioether formation) and purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

- Solubility profiling : Use shake-flask methods with HPLC quantification. The compound is sparingly soluble in water due to its guanidine-thiazole core but shows better solubility in DMSO or DMF (>10 mg/mL) .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via LC-MS, focusing on hydrolysis of the cyanoethyl-thioether group in acidic/basic conditions .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Structural analogs like cimetidine (a histamine H₂ receptor antagonist) suggest potential interactions with ion channels or enzymes containing guanidine-binding pockets . Preliminary docking studies could prioritize targets like:

- Kinases (e.g., CDK9), due to the thiazole moiety’s affinity for ATP-binding sites .

- Nitric oxide synthases , given the guanidine group’s role in arginine mimicry .

Q. Which spectroscopic methods are critical for confirming the compound’s purity and structure?

- ¹H/¹³C NMR : Confirm the thiazole ring protons (δ 7.2–8.1 ppm) and guanidine NH signals (δ 6.8–7.5 ppm) .

- FT-IR : Identify C≡N stretches (~2200 cm⁻¹) and thiourea C=S vibrations (~1250 cm⁻¹) .

- HRMS : Validate the molecular ion peak at m/z 241.336 (C₈H₁₁N₅S₂⁺) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives with modified thioether or guanidine substituents?

- Thioether modifications : Replacing 2-cyanoethyl with aryl thiols alters electronic properties, requiring adjusted reaction temperatures (e.g., 60°C for electron-deficient thiols) .

- Guanidine substitution : Using N-alkylguanidines instead of free guanidine may reduce polarity, necessitating protecting groups (e.g., Boc) and deprotection with TFA .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

Discrepancies in antimicrobial or kinase inhibition assays may arise from:

- Steric effects : Bulkier substituents (e.g., trifluoromethyl vs. cyanoethyl) hinder target binding .

- Solubility differences : Poor aqueous solubility can underreport IC₅₀ values; use co-solvents (e.g., 10% DMSO) or prodrug formulations (e.g., maleate salts) .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to CDK5/p25, leveraging the thiazole’s π-π stacking with Phe80 .

- MD simulations : Assess stability of hydrogen bonds between the guanidine group and Asp149 in nitric oxide synthase over 100 ns trajectories .

Q. What degradation pathways dominate under physiological conditions, and how can they be mitigated?

- Hydrolysis : The thiomethyl group is prone to oxidation; stabilize with antioxidants (e.g., BHT) in storage .

- Photodegradation : Protect light-sensitive thiazole cores by using amber vials and excluding UV light .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.